d-(+)-Lactose monohydrate
Description
D-(+)-Lactose monohydrate is a disaccharide composed of β-D-galactose and β-D-glucose linked by a β(1→4) glycosidic bond, derived from milk. It exists as a crystalline hydrate (C₁₂H₂₂O₁₁·H₂O) and is widely used in pharmaceuticals as a filler, binder, and carrier in dry powder inhalers (DPIs) . Its biocompatibility and inertness make it a preferred excipient, though it is incompatible with primary amine-containing drugs and can undergo Maillard reactions, leading to browning during spray drying . Lactose monohydrate is also associated with lactose intolerance (due to lactase deficiency) and Transmissible Spongiform Encephalopathy (TSE) concerns when derived from bovine sources .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJFVFTHLOSDW-XBLONOLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64044-51-5 | |
| Record name | Lactose, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64044-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Temperature-Dependent Crystallization
Lactose exists in two anomeric forms, α and β, with α-lactose monohydrate crystallizing preferentially at temperatures below 93.5°C. Below this threshold, slow evaporation or cooling of supersaturated lactose solutions leads to the formation of α-lactose monohydrate crystals. The process hinges on maintaining a β/α equilibrium ratio of approximately 1.5:1 in solution, with α-lactose monohydrate precipitating due to its lower solubility. Industrial batches often use seeded crystallization to control crystal size and morphology, ensuring compliance with pharmacopeial standards for flowability and compaction in tablet formulations.
Crystallization Process Optimization
Traditional batch crystallization involves dissolving lactose in water at elevated temperatures (70–80°C), followed by gradual cooling to 20–25°C over 12–24 hours. Agitation rates and cooling profiles significantly impact crystal size distribution. For example, rapid cooling produces smaller crystals with higher surface area, while slower cooling yields larger, more uniform particles. Post-crystallization steps include vacuum filtration to separate crystals, followed by fluidized-bed drying at 40–60°C to preserve the monohydrate structure.
Antisolvent Crystallization
Mechanism and Antisolvent Selection
Antisolvent crystallization induces supersaturation by mixing a lactose solution with a miscible nonsolvent, reducing lactose solubility. Acetone and isopropanol (IPA) are commonly used due to their low polarity and high miscibility with water. A study comparing these antisolvents found acetone preferable for producing pure α-lactose monohydrate, while IPA favored β-lactose or mixed phases. For instance, at a 1:1 mass flow ratio of lactose solution to acetone, near-saturated solutions (0.214 g lactose/g water) yielded 80% pure α-lactose monohydrate with a solid-state index of 0.839.
Design of Experiments (DoE) for Parameter Optimization
A D-optimal DoE study evaluated four parameters: antisolvent type, lactose concentration, total flow rate, and antisolvent-to-solution ratio. Key findings include:
| Antisolvent | Lactose Concentration (g/g H₂O) | Mass Flow Ratio (Antisolvent:Solution) | Solid-State Index | Yield (%) |
|---|---|---|---|---|
| Acetone | 0.214 | 0.5 | 0.839 | 15 |
| Acetone | 0.161 | 0.6 | 0.761 | 63 |
| IPA | 0.214 | 0.9 | 0.303 | 90 |
Higher acetone ratios (≥0.75) increased β-lactose content, while flow rates above 50 g/min reduced yields due to insufficient mixing. Infrared spectroscopy confirmed phase purity, with α-lactose monohydrate showing distinct O–H vibration peaks at 3520 cm⁻¹.
Thermal Dehydration and Its Impact on Lactose Forms
Stability of α-Lactose Monohydrate
Heating α-lactose monohydrate above 100°C in closed systems generates hygroscopic anhydrous α-lactose, which rapidly reabsorbs moisture. Thus, industrial drying must avoid temperatures exceeding 60°C to preserve the monohydrate structure.
Continuous Processing Methods
Belt-Heating Systems
The patent EP0196892A2 proposes a continuous belt system for large-scale dehydration, adaptable for monohydrate preservation by modulating temperature and residence time. For example, a 3-mm-thick lactose layer heated at 160°C for 5 minutes achieved complete dehydration, but analogous systems could optimize monohydrate stability by operating below 60°C.
Challenges in Scalability
Batch processes dominate monohydrate production due to precise control over crystallization kinetics. Continuous antisolvent systems, though promising, require advanced mixing technologies to prevent clogging and ensure homogeneous supersaturation.
Comparative Analysis of Preparation Methods
Yield and Purity Trade-offs
Traditional aqueous crystallization offers high yields (85–95%) but requires prolonged processing times. Antisolvent methods achieve similar purity (≥80% α-lactose monohydrate) with shorter cycles (1–2 hours) but lower yields (15–63%) due to residual solubility in antisolvent mixtures.
Industrial Applicability
Pharmaceutical manufacturers prioritize aqueous crystallization for its scalability and compliance with regulatory standards. Antisolvent methods are favored for niche applications requiring precise polymorph control, albeit with higher solvent recovery costs.
Chemical Reactions Analysis
Pharmatose 200M, being a form of lactose, undergoes various chemical reactions typical of carbohydrates. These include:
Types of Reactions
Oxidation: Lactose can be oxidized to lactobionic acid using oxidizing agents such as bromine water.
Reduction: Lactose can be reduced to lactitol using reducing agents like sodium borohydride.
Hydrolysis: Lactose undergoes hydrolysis in the presence of acids or enzymes like lactase to yield glucose and galactose.
Common Reagents and Conditions
Oxidation: Bromine water, mild acidic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic medium.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or enzymes (e.g., lactase), moderate temperatures.
Major Products Formed
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Hydrolysis: Glucose and galactose.
Scientific Research Applications
Pharmaceutical Applications
Role as an Excipients:
D-(+)-Lactose monohydrate is predominantly used as a filler or diluent in pharmaceutical formulations. Its properties make it an ideal candidate for tablet and capsule production:
- Cost-Effectiveness: It is relatively inexpensive due to its abundant availability from dairy sources.
- Physical Stability: It exhibits excellent physical and chemical stability, which is crucial for maintaining the integrity of pharmaceutical products.
- Compatibility: Lactose is compatible with various active pharmaceutical ingredients (APIs) and other excipients, enhancing formulation flexibility .
Table 1: Properties of Lactose Monohydrate as an Excipient
| Property | Description |
|---|---|
| Cost-Effectiveness | Low-cost material derived from dairy |
| Stability | High physical and chemical stability |
| Compatibility | Compatible with many APIs |
| Solubility | Good water solubility |
| Taste | Bland taste, enhancing patient compliance |
Case Study: Co-Processed Excipients
Recent research has focused on improving the tableting performance of lactose monohydrate through co-processing techniques. For instance, a study demonstrated that combining lactose with hydrophilic and lipophilic binders via fluid-bed melt granulation improved flow properties significantly compared to pure lactose. The resulting formulations exhibited superior tabletability and lubrication properties, making them suitable for direct compression tablet production .
Food Industry Applications
Use as a Food Additive:
In the food industry, lactose monohydrate serves multiple roles:
- Sweetener: It adds sweetness to various food products without the intense sweetness associated with artificial sweeteners.
- Stabilizer: Lactose helps stabilize emulsions in products like sauces and dressings by preventing separation.
- Filler: It is often used in baked goods and dairy products to enhance texture and bulk .
Table 2: Applications of Lactose Monohydrate in Food Products
| Product Type | Application |
|---|---|
| Infant Formulas | Nutritional supplement |
| Baked Goods | Texture enhancement |
| Packaged Snacks | Sweetening agent |
| Frozen Meals | Stabilizing emulsions |
Animal Nutrition
Inclusion in Animal Feed:
Lactose monohydrate is also utilized in animal feed formulations due to its nutritional benefits:
- Energy Source: It provides a readily available energy source for livestock.
- Improved Digestion: Lactose can enhance gut health by promoting beneficial gut flora.
- Cost Efficiency: Its inclusion in feed formulations can reduce overall feed costs while maintaining nutritional value .
Case Study: Dairy Cattle Feeding
Research indicates that incorporating lactose into the diets of lactating cows can improve milk yield without adversely affecting body weight or reproductive performance. The use of liquid cheese whey, which contains high levels of lactose, has been shown to be effective in replacing water in cow diets, yielding positive results in milk production .
Mechanism of Action
Pharmatose 200M exerts its effects primarily through its physical properties rather than chemical interactions. As an excipient, it acts as a filler-binder, providing bulk and cohesion to tablet formulations. Its fine particle size and high surface area enhance its compressibility, allowing for the formation of stable and uniform tablets .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural Differences Among Disaccharides
| Compound | Glycosidic Bond Type | Monomers | Hydration State | Key Applications |
|---|---|---|---|---|
| D-(+)-Lactose monohydrate | β(1→4) | Galactose + Glucose | Monohydrate | Pharmaceuticals, DPIs, food additive |
| D-(+)-Maltose monohydrate | α(1→4) | Glucose + Glucose | Monohydrate | Microbial culture media, excipient |
| D-(+)-Melibiose monohydrate | α(1→6) | Galactose + Glucose | Monohydrate | Biochemical research |
| D-(+)-Sucrose | α(1→2)β(2→1) | Glucose + Fructose | Anhydrous | Food sweetener, preservative |
| D-(+)-Cellobiose | β(1→4) | Glucose + Glucose | Anhydrous | Cellulose hydrolysis studies |
- Glycosidic Linkage: Lactose monohydrate’s β(1→4) bond confers rigidity and lower solubility compared to α-linked disaccharides like maltose .
- Hydration: Unlike anhydrous lactose, the monohydrate form stabilizes crystal structure, reducing hygroscopicity and improving flowability in tablet formulations .
Solubility and Dissolution Kinetics
Table 2: Solubility and Activation Energy in Aqueous Media
- Lactose monohydrate dissolves faster in deuterium-depleted water (180 sec) than in standard water (260 sec), attributed to isotopic effects on hydrogen bonding .
- Dispersed lactose monohydrate exhibits lower activation energy (18.3 kJ/mol) than native forms, enhancing dissolution efficiency .
Table 3: Excipient Performance in Blending Processes
*MCC = Microcrystalline Cellulose
- Lactose monohydrate blends better with MCC due to matched particle size and density, minimizing segregation .
- Granulation (e.g., fluidized bed processing with HPMC binder) improves its compressibility and reduces tablet defects .
Table 4: Fermentation Profiles of Carbohydrates by Lactic Acid Bacteria (LAB)
| Compound | Fermentation Rate (% Isolates) | Carbon Source Efficiency |
|---|---|---|
| Lactose monohydrate | 86.66% | Moderate |
| D-(+)-Glucose | 100% | High |
| D-(+)-Maltose monohydrate | 53.33% | Low |
- Lactose is fermented by 86.66% of LAB isolates, outperforming maltose (53.33%) but lagging behind glucose .
- In soil ecosystems, lactose serves as a secondary carbon source, supporting microbial diversity less effectively than glucose or fructose .
Physicochemical Stability and Modifications
- Mechanical Stress: Prolonged milling reduces lactose monohydrate’s activation energy and alters IR spectra, indicating structural changes that enhance reactivity .
- Thermal Stability: Unlike sucrose, lactose monohydrate resists caramelization below 120°C but undergoes decomposition above 200°C .
Biological Activity
d-(+)-Lactose monohydrate, a disaccharide sugar composed of glucose and galactose, is primarily found in mammalian milk. Its biological activity is significant in various physiological processes, particularly in digestion, metabolism, and as a functional ingredient in food and pharmaceutical applications. This article delves into the biological properties, metabolic pathways, and health implications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
Lactose is characterized by its β-1→4 glycosidic linkage between galactose and glucose. The systematic name for lactose is β-D-galactopyranosyl-(1→4)-D-glucose. It exists in two anomeric forms: α-lactose and β-lactose, with β-lactose being more soluble in water at room temperature .
Table 1: Comparison of Lactose Forms
| Property | α-Lactose | β-Lactose |
|---|---|---|
| Solubility | Lower at 20°C | Higher at 20°C |
| Sweetness | 0.2 - 0.4 relative to sucrose | 0.2 - 0.4 relative to sucrose |
| Stability | Less stable than β-lactose | More stable |
Metabolism and Digestion
In the human body, lactose is hydrolyzed by the enzyme lactase into its monosaccharide components: glucose and galactose. This process primarily occurs in the small intestine. The caloric value of lactose ranges from 2 to 4 kcal/g depending on the individual's lactase activity and dietary composition .
Case Study: Lactase Deficiency
Approximately 70% of the global population experiences some degree of lactose malabsorption due to reduced lactase production after weaning . This condition can lead to lactose intolerance (LI), which manifests as gastrointestinal discomfort upon lactose consumption.
Biological Functions
Lactose plays several crucial roles in biological systems:
- Calcium Absorption : Lactose enhances the absorption of calcium and magnesium, contributing to bone health .
- Prebiotic Effects : Undigested lactose can act as a prebiotic, promoting beneficial gut microbiota .
- Energy Source : In neonates, glucose released from lactose serves as a vital energy source .
Health Implications
The consumption of lactose has been linked to various health outcomes:
- Bone Health : Studies indicate that lactose consumption correlates positively with improved bone density due to enhanced calcium absorption .
- Gut Health : As a prebiotic, lactose supports gut health by fostering beneficial bacteria such as bifidobacteria .
Research Findings
Recent studies have explored various aspects of lactose's biological activity:
- Nutritional Studies : Research shows that incorporating lactose into dairy cattle diets enhances nutrient utilization without adversely affecting milk protein content .
- Pharmaceutical Applications : Lactose is used as a filler in pharmaceutical formulations due to its excellent flow properties and compatibility with various drugs .
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. How should discrepancies in lactose concentration reporting be addressed when comparing studies?
- Methodological Answer: Discrepancies often arise from inconsistent reporting of lactose as anhydrous (C₁₂H₂₂O₁₁, 342.30 g/mol) versus monohydrate (C₁₂H₂₂O₁₁·H₂O, 360.31 g/mol). When preparing standard curves or reporting results, adjust calculations to account for the 5% mass difference due to the water content in monohydrate forms. For example, lactose monohydrate contains ~95% anhydrous lactose by weight. Always specify the form used in analytical protocols to ensure reproducibility .
Q. What validated methods are recommended for determining particle size distribution (PSD) in lactose monohydrate?
- Methodological Answer: The USP mandates labeling of PSD parameters (d₁₀, d₅₀, d₉₀) using laser diffraction or sieving. Near-infrared (NIR) spectroscopy coupled with chemometric models (e.g., partial least squares regression) offers a rapid alternative, achieving cross-validation errors of ~5 μm, comparable to laser diffraction . Ensure the test method (e.g., dry vs. wet dispersion) is explicitly stated in labeling to avoid variability .
Q. How should lactose monohydrate be stored to maintain stability in pharmaceutical formulations?
- Methodological Answer: Store in airtight containers at controlled humidity (≤50% RH) to prevent moisture-induced transformations. Dynamic vapor sorption (DVS) studies combined with Raman spectroscopy can monitor amorphous/crystalline phase changes under varying humidity. Avoid exposure to alcohols, as lactose monohydrate is insoluble in ethanol, which may alter its crystallinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
